Cas no 159058-69-2 ((5-ethylthiophen-2-yl)methanol)

(5-Ethylthiophen-2-yl)methanol is a heterocyclic alcohol derivative featuring a thiophene ring substituted with an ethyl group at the 5-position and a hydroxymethyl group at the 2-position. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and functional materials. Its reactive hydroxyl group allows for further functionalization, enabling the construction of more complex molecular architectures. The thiophene core contributes to electron-rich properties, making it valuable in conjugated systems or as a ligand in coordination chemistry. The compound is typically handled under standard laboratory conditions, with purity and stability being critical for reproducible synthetic outcomes. Proper storage in a cool, dry environment is recommended to maintain integrity.
(5-ethylthiophen-2-yl)methanol structure
159058-69-2 structure
Product Name:(5-ethylthiophen-2-yl)methanol
CAS No:159058-69-2
MF:C7H10OS
MW:142.218700885773
MDL:MFCD06202669
CID:2145098
PubChem ID:43156196
Update Time:2025-06-07

(5-ethylthiophen-2-yl)methanol Chemical and Physical Properties

Names and Identifiers

    • 5-ethyl-2-Thiophenemethanol
    • (5-ETHYLTHIOPHEN-2-YL)METHANOL
    • 2-Thiophenemethanol, 5-ethyl-
    • (5-ethylthiophen-2-yl)methanol
    • MDL: MFCD06202669
    • Inchi: 1S/C7H10OS/c1-2-6-3-4-7(5-8)9-6/h3-4,8H,2,5H2,1H3
    • InChI Key: RJVLYDXHJFYJNL-UHFFFAOYSA-N
    • SMILES: S1C(CO)=CC=C1CC

Computed Properties

  • Exact Mass: 142.04523611g/mol
  • Monoisotopic Mass: 142.04523611g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 2
  • Complexity: 85
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 48.5
  • XLogP3: 1.6

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(5-ethylthiophen-2-yl)methanol Suppliers

Amadis Chemical Company Limited
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(CAS:159058-69-2)(5-ethylthiophen-2-yl)methanol
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Quantity:10g/5g/1g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 22:41
Price ($):1159.0/695.0/217.0
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Additional information on (5-ethylthiophen-2-yl)methanol

Introduction to (5-ethylthiophen-2-yl)methanol (CAS No. 159058-69-2)

(5-ethylthiophen-2-yl)methanol, with the CAS number 159058-69-2, is a significant compound in the field of organic chemistry and pharmaceutical research. This compound belongs to the class of thiophene derivatives, which have garnered considerable attention due to their diverse biological activities and potential applications in drug development.

The structural uniqueness of (5-ethylthiophen-2-yl)methanol lies in its thiophene ring system, which is substituted with an ethyl group at the 5-position and a hydroxymethyl group at the 2-position. This specific arrangement contributes to its distinct chemical properties, making it a valuable intermediate in synthetic chemistry and a candidate for further exploration in medicinal chemistry.

In recent years, there has been growing interest in thiophene-based compounds due to their role as pharmacophores in various therapeutic agents. For instance, studies have highlighted the potential of thiophene derivatives in the treatment of neurological disorders, infectious diseases, and cancer. The hydroxymethyl group in (5-ethylthiophen-2-yl)methanol provides a reactive site for further functionalization, enabling the synthesis of more complex molecules with enhanced biological activity.

One of the most compelling aspects of (5-ethylthiophen-2-yl)methanol is its versatility in chemical synthesis. Researchers have utilized this compound as a building block for creating novel molecules with targeted biological effects. For example, recent studies have demonstrated its utility in the synthesis of kinase inhibitors, which are crucial in cancer therapy. The thiophene ring can interact with biological targets in unique ways, potentially leading to the development of more effective and selective drugs.

The pharmacological properties of (5-ethylthiophen-2-yl)methanol have been extensively studied, particularly in terms of its interaction with enzymes and receptors. Preliminary findings suggest that this compound may exhibit inhibitory effects on certain enzymes involved in metabolic pathways relevant to inflammation and oxidative stress. These findings are particularly intriguing given the increasing recognition of inflammation and oxidative stress as key factors in various chronic diseases.

In addition to its pharmaceutical applications, (5-ethylthiophen-2-yl)methanol has shown promise in material science. The thiophene ring system is known for its electronic properties, making it suitable for use in organic electronics and conductive polymers. Researchers are exploring its potential as a component in organic light-emitting diodes (OLEDs) and solar cells, where its ability to absorb light across a wide spectrum could be advantageous.

The synthesis of (5-ethylthiophen-2-yl)methanol involves multi-step organic reactions that highlight the compound's synthetic utility. Advanced synthetic methodologies, such as cross-coupling reactions and catalytic hydrogenation, have been employed to construct the desired structure efficiently. These synthetic strategies not only demonstrate the compound's versatility but also contribute to the broader field of organic synthesis by providing new tools for constructing complex molecules.

Ongoing research continues to uncover new applications for (5-ethylthiophen-2-yl)methanol. For instance, studies are exploring its role as a precursor in the synthesis of bioactive natural products. By leveraging its structural features, scientists aim to develop novel compounds that mimic the therapeutic effects of existing drugs while potentially offering improved efficacy and reduced side effects.

The future prospects for (5-ethylthiophen-2-yl)methanol are promising, with ongoing investigations focusing on optimizing its synthetic routes and expanding its biological applications. As our understanding of molecular interactions grows, it is likely that this compound will play an increasingly important role in both academic research and industrial applications.

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Amadis Chemical Company Limited
(CAS:159058-69-2)(5-ethylthiophen-2-yl)methanol
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Quantity:10g/5g/1g
Price ($):1159.0/695.0/217.0
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